molecular formula C20H41NO B7823510 4-Hexadecylmorpholine CAS No. 5419-18-1

4-Hexadecylmorpholine

Cat. No. B7823510
CAS RN: 5419-18-1
M. Wt: 311.5 g/mol
InChI Key: JCTYXESWNZITDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, including 4-Hexadecylmorpholine, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported .


Molecular Structure Analysis

The molecular structure of 4-Hexadecylmorpholine consists of a long carbon chain attached to a morpholine ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

4-Hexadecylmorpholine has a density of 0.9±0.1 g/cm3, a boiling point of 396.0±17.0 °C at 760 mmHg, and a flash point of 116.5±23.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 15 freely rotating bonds . Its polar surface area is 12 Å2, and it has a molar volume of 357.2±3.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

4-Hexadecylmorpholine and its derivatives exhibit antimicrobial properties. The synthesis of thiomorpholine derivatives through nucleophilic substitution reactions has been explored, showing potential in increasing microbial intracellular concentration and decreasing microbial resistance, thus displaying antimicrobial activity (Kardile & Kalyane, 2010).

Interaction with Lipid Membranes

The compound interacts with lipid membranes, affecting lipid homeostasis and potentially lipid raft stability in cell membranes. This interaction has implications for membrane selectivity and perturbation, offering insights into the mechanism of action of 4-Hexadecylmorpholine (Zulueta Díaz & Fanani, 2017).

Physicochemical Properties

Research on the synthesis, toxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids has contributed to understanding the physicochemical properties of morpholinium derivatives. These studies are relevant for categorizing these compounds' toxicity levels and exploring their application as biomass solvents (Pernak et al., 2011).

Cancer Treatment Research

Hexadecylphosphocholine (a related compound) has been studied for its potential in cancer treatment, particularly in the context of drug resistance mechanisms and its impact on lipid metabolism in cancer cells (Rybczyńska et al., 2001).

Antinociceptive Effects

Research on 4-substituted derivatives of morpholine compounds has shown promising results in producing antinociceptive effects, which could lead to potential applications in pain management (Listos et al., 2013).

Drug Resistance in Parasites

Studies on drug resistance, particularly in Leishmania donovani, have shown that resistance to compounds like miltefosine involves defective inward translocation of the drug, providing insights into resistance mechanisms in parasites (Pérez-Victoria et al., 2003).

Antimicrobial Modulating Activity

Investigations into the antimicrobial and modulating activity of morpholine derivatives like 4-(Phenylsulfonyl) morpholine have explored its effects against multi-resistant strains of bacteria and fungi, contributing to the development of new antimicrobial agents (Oliveira et al., 2015).

Apoptosis Induction in Cancer Cells

Research on hexadecylphosphocholine's effects on apoptosis in cancer cells has contributed to understanding the mechanisms by which these compounds induce cell death, which is vital for developing cancer therapies (Paris et al., 2007).

properties

IUPAC Name

4-hexadecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYXESWNZITDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067130
Record name Morpholine, 4-hexadecyl-
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Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Morpholine, 4-hexadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-Hexadecylmorpholine

CAS RN

25727-91-7, 5419-18-1
Record name 4-Hexadecylmorpholine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-hexadecyl-
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Record name NSC9653
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Record name Morpholine, 4-hexadecyl-
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Record name Morpholine, 4-hexadecyl-
Source EPA DSSTox
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Record name 4-hexadecylmorpholine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Šubík, G Takácsová, M Pšenák… - Antimicrobial agents and …, 1977 - Am Soc Microbiol
The effect of N-alkyl derivatives of saturated heterocyclic amine oxides on the growth and metabolism of microorganisms has been studied. 4-Dodecylmorpholine-N-oxide inhibited the …
Number of citations: 25 journals.asm.org
CM Cruz, M Ortega‐Muñoz… - Advanced Synthesis …, 2016 - Wiley Online Library
… 4-Hexadecylmorpholine (6b): Synthesized following the general procedure from 5g (100 mg, 0.24 mmol) and morpholine (4c) in the presence of Et 3 N (0.17 mL, 1.22 mmol) as a …
Number of citations: 14 onlinelibrary.wiley.com
Z Fan, W Jia - Journal of Agricultural and Food Chemistry, 2023 - ACS Publications
The potential of probiotics to benefit digestion has been widely reported, while its utilization in high-risk patients and potential adverse reactions have focused interest on postbiotics. A …
Number of citations: 3 pubs.acs.org

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